methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate
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Overview
Description
Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties . The structure of this compound includes a benzimidazole core, which is a well-established pharmacophore in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and esterification reactions . Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing continuous flow reactors for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or benzimidazole rings, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or pyridine rings .
Scientific Research Applications
Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(pyridin-3-yl)-1H-benzimidazole: Shares a similar core structure but lacks the ester group.
2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine: Another heterocyclic compound with similar biological activities.
Uniqueness: Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate is unique due to its ester functional group, which can enhance its solubility and bioavailability compared to other similar compounds .
Biological Activity
Methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₁N₃O₂, with a molecular weight of 253.26 g/mol. Its structure features a benzimidazole core fused with a pyridine ring and an ester functional group, which enhances its solubility and bioavailability compared to similar compounds.
Antibacterial Activity
This compound exhibits significant antibacterial properties. Studies have shown that it effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 1 to 16 µg/mL against several bacterial strains, indicating its potential as a new antimicrobial agent .
Antiviral Activity
This compound also demonstrates antiviral activity, particularly against RNA viruses. It has been reported to inhibit viral RNA synthesis by blocking RNA polymerase II, making it a candidate for further development as an antiviral therapeutic .
Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies on human lung cancer cell lines (A549, HCC827, NCI-H358) show that this compound can induce cytotoxic effects at low concentrations. The IC50 values for these cell lines range from approximately 0.85 µM to 6.75 µM, showcasing its potency against cancer cells while exhibiting moderate cytotoxicity towards normal lung fibroblast cells (MRC-5) .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and bacterial metabolism.
- Cellular Pathway Modulation : It influences critical signaling pathways that regulate cell proliferation and apoptosis in cancer cells.
- Binding Affinity : Its structural characteristics allow it to bind effectively to targets within microbial and cancerous cells, disrupting their function.
Study on Anticancer Activity
In a study evaluating the anticancer effects of this compound, researchers conducted both two-dimensional (2D) and three-dimensional (3D) assays on various human lung cancer cell lines. The results indicated that the compound exhibited higher efficacy in the 2D assays compared to the 3D assays, suggesting that further optimization may enhance its therapeutic profile .
Cell Line | IC50 (µM) - 2D | IC50 (µM) - 3D |
---|---|---|
A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
HCC827 | 5.13 ± 0.97 | 20.46 ± 8.63 |
NCI-H358 | 0.85 ± 0.05 | 16.00 ± 9.38 |
Comparative Analysis
When compared to structurally similar compounds such as ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate, this compound shows enhanced solubility due to its ester group, which may contribute to its unique pharmacological profile.
Properties
Molecular Formula |
C14H11N3O2 |
---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 2-pyridin-3-yl-3H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)9-4-5-11-12(7-9)17-13(16-11)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
RGNPZGMDQFSNCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CN=CC=C3 |
Origin of Product |
United States |
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